
5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% (CAS No. 675772-44-7) is a compound with many potential applications in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 81-83°C. Its chemical structure consists of a phenol group with a sulfamoyl group and a trifluoromethyl group attached to the phenyl ring. The compound has been studied for its potential use in a variety of research fields, including organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% has a wide range of potential applications in scientific research. It has been studied for its potential use in organic synthesis, as a reagent for the synthesis of various organic compounds. It has also been studied for its potential use in biochemistry and pharmacology, as a potential ligand for the binding of various biomolecules. Additionally, it has been studied for its potential use as a catalyst in the synthesis of pharmaceuticals and other organic compounds.
Mécanisme D'action
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that the compound acts as a ligand, binding to various biomolecules and altering their properties. It is thought that the sulfamoyl group of the compound binds to hydroxyl groups on the biomolecules, while the trifluoromethyl group acts as an electron-withdrawing group, increasing the binding affinity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% have not been extensively studied. However, it is believed that the compound may have potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, it is thought that the compound may have potential applications in the development of new drugs, due to its ability to bind to various biomolecules.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its relatively low cost and its ability to bind to various biomolecules. Additionally, the compound is relatively stable and has a high melting point, making it suitable for use in a variety of laboratory conditions. The main limitation of the compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
The potential future directions for 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% include further research into its potential use in organic synthesis, biochemistry, and pharmacology. Additionally, further research could be conducted into its potential applications in the development of new drugs and treatments for various diseases. Additionally, further research could be conducted into the compound’s ability to bind to various biomolecules, as this could lead to the development of new and improved ligands. Finally, further research could be conducted into the compound’s potential applications in the development of new catalysts for organic synthesis.
Méthodes De Synthèse
The synthesis of 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is a multi-step process. The first step involves the synthesis of the precursor compound, 3-t-butylsulfamoylphenol. This is achieved by reacting t-butyl chloride with 3-hydroxybenzenesulfonic acid in the presence of an acid catalyst, such as sulfuric acid. The second step involves the reaction of the precursor compound with trifluoromethyl iodide, forming 5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95%. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide.
Propriétés
IUPAC Name |
N-tert-butyl-3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3S/c1-16(2,3)21-25(23,24)15-6-4-5-11(9-15)12-7-13(17(18,19)20)10-14(22)8-12/h4-10,21-22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFHUPCKJZJUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



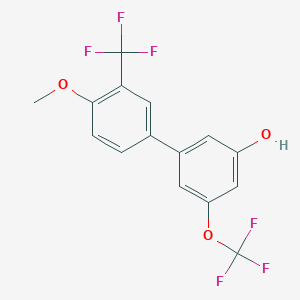
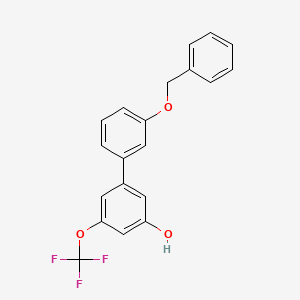
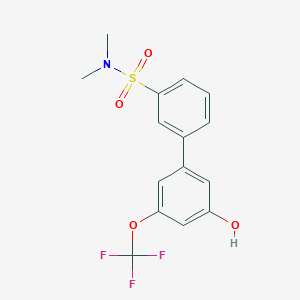
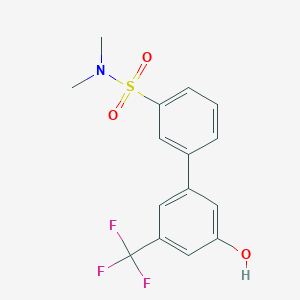

![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385082.png)
![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385090.png)

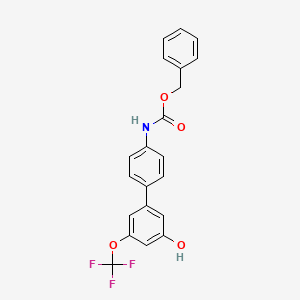
![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385122.png)
![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385126.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385133.png)